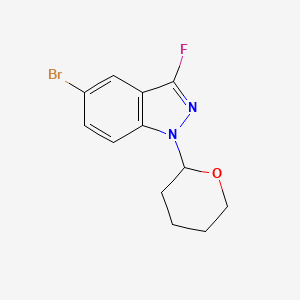

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Descripción general

Descripción

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that contains both bromine and fluorine atoms It is part of the indazole family, which is known for its diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and tetrahydro-2H-pyran-2-yl chloride.

Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

Introduction of Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via a nucleophilic substitution reaction, where the chloride group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for nucleophilic displacement. Documented transformations include:

| Reaction Type | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| Amination | Primary amines | Pd catalysis, 80–100°C | 3-Fluoro-5-amino derivatives | |

| Methoxylation | Methoxide | CuI, DMF, 120°C | 3-Fluoro-5-methoxy intermediates |

These reactions are critical for introducing functional groups into the indazole scaffold for pharmaceutical applications .

Cross-Coupling Reactions

The bromine atom at the 5-position enables palladium-catalyzed cross-coupling:

Example : In a patent application, Suzuki coupling with pyridinyl boronic acids produced intermediates for aromatase inhibitors .

Deprotection Reactions

The THP group is readily removed under acidic conditions:

| Reagent | Conditions | Yield | Downstream Use | Source |

|---|---|---|---|---|

| HCl (1M) in MeOH | 25°C, 2 h | 95% | Regeneration of 5-bromo-3-fluoro-1H-indazole | |

| Trifluoroacetic acid | DCM, 0°C, 30 min | 90% | API synthesis |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can inhibit specific kinases involved in cancer cell proliferation. The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

b. Antimicrobial Properties

Indazole derivatives are also explored for their antimicrobial activities. The unique functional groups in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for designing new antibiotics .

c. Neurological Applications

There is growing interest in the neurological applications of indazole derivatives, particularly in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Agrochemicals

a. Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its bioactive properties can be harnessed to create effective herbicides or insecticides that target specific pests while minimizing environmental impact .

b. Plant Growth Regulators

Research suggests that indazole derivatives can influence plant growth and development. As such, this compound may be investigated for use as a plant growth regulator, promoting healthier crop yields and sustainable agricultural practices .

Materials Science

a. Organic Electronics

The unique electronic properties of indazoles have implications in the field of organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for fabricating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

b. Polymer Chemistry

This compound can also serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior could yield innovative materials for various industrial applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-3-fluoropicolinic acid

- 5-Bromo-3-chloropicolinic acid

- 5-Bromo-3-nitropicolinic acid

- 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxylic acid

Uniqueness

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the tetrahydro-2H-pyran-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H12BrFN2O

- Molecular Weight : 299.14 g/mol

- CAS Number : 1365889-96-8

The compound features a unique structure that includes both bromine and fluorine atoms along with a tetrahydro-2H-pyran-2-yl group. This combination of functional groups contributes to its distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The precise mechanisms can vary depending on the specific biological context, but it is known to influence several signaling pathways associated with cell proliferation and apoptosis.

Potential Targets

- Kinase Inhibition : The compound may exert inhibitory effects on certain kinases, which are critical for cancer cell signaling.

- Receptor Modulation : It could modulate receptor activity, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown promising results in inhibiting tumor growth in various cancer cell lines.

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential effectiveness against resistant cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. This aspect warrants further exploration as it could lead to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives:

- Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings suggested that structural modifications significantly influenced potency .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the indazole core enhance biological activity, providing insights into how modifications can optimize therapeutic effects .

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in vivo, demonstrating reduced tumor growth rates compared to controls .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXLPSTFDLJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.